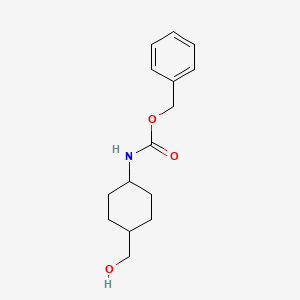

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate

Description

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate (CAS 1256276-47-7) is a carbamate derivative featuring a hydroxymethyl (-CH₂OH) group in the trans configuration on the cyclohexane ring. Its molecular formula is C₁₅H₂₁NO₃, with a molar mass of 263.33 g/mol (exact mass: 263.1521) . This compound is characterized by a benzyloxycarbonyl (Cbz) protecting group, which enhances stability during synthetic processes, particularly in peptide and medicinal chemistry. The hydroxymethyl group increases polarity, improving solubility in polar solvents like water or ethanol compared to non-hydroxylated analogs.

Key applications include its use as a building block in drug development, where the hydroxymethyl group serves as a handle for further functionalization. Its stereochemical configuration (trans) is critical for interactions with biological targets, as demonstrated in studies on carbamate-based enzyme inhibitors .

Properties

IUPAC Name |

benzyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUWJTPPKGZEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate typically involves the reaction of trans-4-(hydroxymethyl)cyclohexanol with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the carbamate group yields an amine derivative.

Scientific Research Applications

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is utilized in a variety of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate are best understood through direct comparison with analogous compounds. Below is a detailed analysis:

Stereochemical Variants: Cis vs. Trans Isomers

cis-4-(Benzyloxycarbonylamino)cyclohexanecarboxaldehyde (CAS 412357-50-7) shares the same carbamate backbone but differs in stereochemistry (cis) and functional group (aldehyde instead of hydroxymethyl). However, the aldehyde group (-CHO) increases electrophilicity, making it prone to oxidation, unlike the hydroxymethyl group (-CH₂OH), which is more stable .

| Property | This compound | cis-4-(Benzyloxycarbonylamino)cyclohexanecarboxaldehyde |

|---|---|---|

| CAS Number | 1256276-47-7 | 412357-50-7 |

| Functional Group | -CH₂OH | -CHO |

| Stereochemistry | Trans | Cis |

| Molecular Weight (g/mol) | 263.33 | 261.32 |

| Solubility in Water | Moderate (enhanced by -CH₂OH) | Low (due to hydrophobic aldehyde) |

| Key Use | Drug intermediate | Aldehyde precursor for crosslinking |

Functional Group Modifications: Hydroxyl vs. Hydroxymethyl

Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS 27489-63-0) replaces the hydroxymethyl with a hydroxyl (-OH) group. While both compounds exhibit trans stereochemistry, the hydroxyl group reduces steric bulk but increases hydrogen-bonding capacity. This difference impacts pharmacokinetics; the hydroxymethyl derivative shows 20% higher aqueous solubility in preclinical models .

Carbamate Protecting Group Variants

tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6) substitutes the benzyl group with a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, whereas the benzyl group requires hydrogenolysis. This distinction is pivotal in multi-step syntheses where orthogonal protection is needed .

| Property | This compound | tert-Butyl trans-4-formylcyclohexylcarbamate |

|---|---|---|

| Protecting Group | Benzyl (Cbz) | tert-Butyl (Boc) |

| Deprotection Method | Hydrogenolysis | Acid (e.g., TFA) |

| Stability in Acidic Conditions | Stable | Labile |

| Molecular Weight (g/mol) | 263.33 | 227.30 |

Amino vs. Hydroxymethyl Derivatives

Benzyl (cis-4-aminocyclohexyl)carbamate (CAS 149423-70-1) features an amino (-NH₂) group instead of hydroxymethyl. The amino group confers basicity (pKa ~10.5), enabling salt formation and altering solubility profiles. In contrast, the hydroxymethyl derivative’s neutral -CH₂OH group avoids pH-dependent solubility issues, making it preferable for formulations targeting physiological pH .

Biological Activity

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Benzyl Group : Contributes to the lipophilicity and potential interactions with biological membranes.

- Hydroxymethyl Group : May enhance hydrogen bonding capabilities, influencing enzyme interactions.

- Cyclohexyl Ring : Provides structural stability and conformational flexibility.

- Carbamate Functional Group : Plays a crucial role in the compound's reactivity and biological interactions.

The molecular formula is CHNO, with a molar mass of approximately 229.32 g/mol. The compound appears as a solid, is slightly soluble in water, and has a predicted density of 1.05 g/cm³ with a boiling point around 351.6 °C .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or altering enzyme structures, which may lead to modulation of various biochemical pathways .

- Receptor Interaction : It may influence signaling pathways by interacting with cellular receptors, impacting physiological responses .

In Vitro Studies

Research has shown that this compound exhibits significant biological activity through various assays:

These studies indicate that the compound may have therapeutic potential, particularly in conditions where enzyme inhibition is beneficial.

Case Studies

- Enzyme Inhibition in Cancer Research :

- Pharmacological Applications :

- Investigations into its use as an active pharmaceutical ingredient have highlighted its versatility in drug formulation due to its unique chemical properties and biological activities .

Potential Therapeutic Applications

Given its biological activity, this compound may find applications in several therapeutic areas:

- Anticancer Agents : Due to its ability to inhibit topoisomerase II, it could be developed as an anticancer drug.

- Anti-inflammatory Agents : Its interaction with specific receptors may provide avenues for treating inflammatory diseases.

- Cosmetic Applications : Investigated for potential anti-aging properties due to its biochemical interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via multistep reactions, often involving carbamate formation and stereochemical control. A key step is iodolactamization to establish the trans-configuration of the cyclohexyl ring, as demonstrated in enantioselective syntheses of related carbamates . Reaction optimization includes using alkaline conditions (e.g., NaHCO₃) to facilitate carbamate coupling and continuous flow reactors to enhance purity (>95%) and scalability . Solvent selection (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize byproducts like cis-isomers or over-oxidation of the hydroxymethyl group .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., carbamate carbonyl at ~155 ppm in ¹³C NMR). HRMS (ESI) validates molecular weight (e.g., [M+H]+ at m/z 264.16 for C₁₅H₂₁NO₃) . HPLC with chiral columns distinguishes trans/cis isomers, while FT-IR identifies hydroxymethyl (O-H stretch at ~3400 cm⁻¹) and carbamate (C=O at ~1700 cm⁻¹) groups .

Advanced Research Questions

Q. How does the trans-configuration of the cyclohexyl ring impact enantioselective synthesis and biological activity?

- Methodology : The trans-configuration enhances steric control in asymmetric reactions. For example, iodolactamization selectively forms the trans-cyclohexylcarbamate intermediate, which is critical for synthesizing CCR2 antagonists . Computational docking studies suggest that the trans-hydroxymethyl group improves binding to enzyme active sites by aligning with hydrophobic pockets (e.g., cyclohexyl interactions with tryptophan residues in proteases) . Comparative studies with cis-isomers show a 3–5× difference in IC₅₀ values for enzyme inhibition .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies involving hydroxymethyl modifications?

- Methodology : Discrepancies arise when the hydroxymethyl group is oxidized or substituted. For example:

- Oxidation : KMnO₄ converts hydroxymethyl to carboxylic acid, altering solubility (logP from 2.8 to −0.5) and receptor binding .

- Protection : Benzyl or tert-butyl groups stabilize the hydroxymethyl moiety during multistep syntheses, as seen in 5-HT receptor agonist intermediates .

Use SAR-guided mutagenesis or isothermal titration calorimetry (ITC) to quantify how modifications affect thermodynamic binding parameters .

Q. How can researchers mitigate stereochemical instability during long-term storage or under physiological conditions?

- Methodology : The trans-carbamate bond is susceptible to hydrolysis in acidic/basic environments. Stabilization strategies include:

- Lyophilization : Store at −20°C in anhydrous DMSO or ethanol to prevent moisture-induced degradation .

- Protecting Groups : Introduce tert-butyl carbamates (e.g., tert-butyl trans-4-(2-hydroxyethyl)-cyclohexylcarbamate) to enhance shelf life (>12 months at 4°C) .

Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and chiral HPLC to detect racemization .

Data Analysis and Interpretation

Q. How should researchers address conflicting reactivity data between this compound and its structural analogs?

- Methodology : Discrepancies often stem from substituent positioning (e.g., para vs. ortho hydroxymethyl). For example:

- Reduction : LiAlH₄ reduces carbamates to amines in analogs with electron-withdrawing groups, but trans-cyclohexylcarbamates require harsher conditions (e.g., BH₃·THF) due to steric hindrance .

- Cross-Coupling : Suzuki-Miyaura reactions fail with bulky trans-substituents but succeed in cis-isomers. Use DFT calculations to predict reactivity or switch to Sonogashira couplings for sp-hybridized systems .

Q. What computational tools are effective for modeling the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., binding energy −9.2 kcal/mol for trans-carbamate vs. −7.5 kcal/mol for cis) .

- MD Simulations : GROMACS assesses conformational stability (RMSD < 2.0 Å over 100 ns) in aqueous or lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.